Thermal Stability Advantage Over L-Glutamine in Aqueous Solutions
N-Acetylglutamine (NAQ) exhibits markedly superior thermal stability compared to L-glutamine under conditions relevant to liquid nutritional products and cell culture media. At 100 °C, NAQ remained stable with less than 1% degradation to N-acetylglutamic acid over 6 months at pH > 4.0, whereas glutamine undergoes rapid cyclization to pyroglutamic acid under similar conditions [1].
| Evidence Dimension | Thermal stability in aqueous solution |
|---|---|
| Target Compound Data | < 1% degradation to N-acetylglutamic acid over 6 months at 100 °C and pH > 4.0 |
| Comparator Or Baseline | L-Glutamine (rapid cyclization to pyroglutamic acid under same conditions) |
| Quantified Difference | NAQ degradation <1% over 6 months; glutamine degrades rapidly (quantitative rate not provided in abstract, but described as 'rapid') |
| Conditions | Aqueous solution, 100 °C, pH 4.0-8.0, 6-month storage, measured by HPLC |
Why This Matters
This stability advantage minimizes ammonia toxicity and ensures consistent nutrient availability in long-term cell culture, reducing batch-to-batch variability and experimental artifacts.
- [1] Snowden, M. K., Baxter, J. H., Mamula Bergana, M., Reyzer, I., & Pound, V. (2002). Stability of N-acetylglutamine and glutamine in aqueous solution and in a liquid nutritional product by an improved HPLC method. Journal of Food Science, 67(1), 384-389. View Source
